molecular formula C18H20O4 B15165265 2,3,4,7-Tetramethoxy-9,10-dihydrophenanthrene CAS No. 185410-55-3

2,3,4,7-Tetramethoxy-9,10-dihydrophenanthrene

Cat. No.: B15165265
CAS No.: 185410-55-3
M. Wt: 300.3 g/mol
InChI Key: RNOWMIWJGKYBRI-UHFFFAOYSA-N
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Description

2,3,4,7-Tetramethoxy-9,10-dihydrophenanthrene is a phenanthrene derivative characterized by the presence of four methoxy groups at positions 2, 3, 4, and 7 on the phenanthrene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,7-Tetramethoxy-9,10-dihydrophenanthrene typically involves the methoxylation of a phenanthrene precursor. One common method includes the use of methanol and a strong acid catalyst to introduce methoxy groups at the desired positions on the phenanthrene ring. The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete methoxylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,7-Tetramethoxy-9,10-dihydrophenanthrene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction

Properties

CAS No.

185410-55-3

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

2,3,4,7-tetramethoxy-9,10-dihydrophenanthrene

InChI

InChI=1S/C18H20O4/c1-19-13-7-8-14-11(9-13)5-6-12-10-15(20-2)17(21-3)18(22-4)16(12)14/h7-10H,5-6H2,1-4H3

InChI Key

RNOWMIWJGKYBRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C(=C(C=C3CC2)OC)OC)OC

Origin of Product

United States

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